molecular formula C20H16ClN3O3 B11337055 5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11337055
M. Wt: 381.8 g/mol
InChI Key: ZFHGUFKJTKMXPI-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzofuran core, which is known for its biological activity, and an oxadiazole ring, which is often used in the design of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate reagent like phosphorus oxychloride.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced through a cyclization reaction involving a hydrazide intermediate and a suitable nitrile.

    Chlorination: The chlorination of the benzofuran core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final coupling reaction involves the reaction of the chlorinated benzofuran with the oxadiazole intermediate under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzofuran and dimethylphenyl rings.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The chloro group on the benzofuran ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles like ammonia or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidation products may include carboxylic acids or ketones.

    Reduction: Reduction products may include amines or alcohols.

    Substitution: Substitution products may include various substituted benzofurans.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe to study various biological pathways, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzofuran core can interact with cellular membranes or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-thiadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide
  • 5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-triazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

The unique combination of the benzofuran core and the oxadiazole ring in 5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide provides distinct electronic and steric properties, which can lead to unique biological activities and applications. The presence of the chloro group also allows for further functionalization, making it a versatile compound for various research applications.

Properties

Molecular Formula

C20H16ClN3O3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H16ClN3O3/c1-10-4-5-13(8-11(10)2)17-19(24-27-23-17)22-20(25)18-12(3)15-9-14(21)6-7-16(15)26-18/h4-9H,1-3H3,(H,22,24,25)

InChI Key

ZFHGUFKJTKMXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=CC(=C4)Cl)C)C

Origin of Product

United States

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